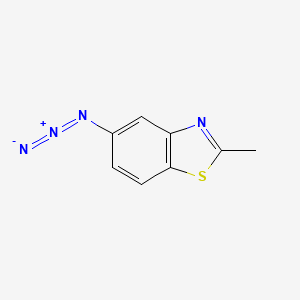

5-Azido-2-methyl-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

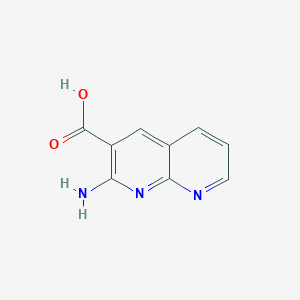

5-Azido-2-methyl-1,3-benzothiazole (5A2MBT) is an organic compound that is used as a reagent in a variety of scientific research applications. It is a versatile molecule that can be used in the synthesis of various compounds, as well as in various biochemical and physiological studies.

Applications De Recherche Scientifique

Photochemical Reactivity and Applications

The reactivity of 5-Azido-2-methyl-1,3-benzothiazole under photochemical conditions has been studied. Irradiation in toluene solution of azido–tetrazole tautomers of 2-azido-1,3-benzothiazole leads to products from the intermediate nitrene. This process includes polymerization and dimerization reactions, showing potential in the field of polymer science and materials chemistry (D’Auria, Racioppi, Viggiani, & Zanirato, 2009).

Synthetic Chemistry and Drug Development

This compound has been explored in synthetic chemistry, particularly in the formation of 2-methyl-5(6)-(1,2,3-triazol-1-yl)benzothiazoles via cycloaddition with magnesiumbromoacetylenes and 1,3-diketones. This process contributes to drug development, offering pathways for creating novel compounds with potential therapeutic applications (Ol'shevskaya, Kornilov, & Smirnov, 1990).

Antitumor Properties

The antitumor properties of benzothiazole derivatives, including this compound, have been investigated. These compounds have shown selective uptake in sensitive cells, suggesting their potential as antitumor agents. The mechanism involves AhR binding, induction of CYP1A1, and formation of DNA adducts leading to cell death, highlighting their role in cancer research (Bradshaw & Westwell, 2004).

Antimicrobial Applications

Azoalkyl ether imidazo[2,1-b]benzothiazoles, developed from this compound, exhibit significant antimicrobial properties. They have shown inhibitory effects against strains like MRSA and B. typhi. This suggests their potential in developing new antimicrobial agents, particularly for resistant bacterial strains (Maddili, Li, Kannekanti, Bheemanaboina, Tuniki, Tangadanchu, & Zhou, 2018).

Applications in Neurological Disorders

Research on benzothiazoles, including this compound, has shown promise in developing treatments for Parkinson's disease. Compounds derived from benzothiazoles act as selective and reversible MAO-B inhibitors, providing a potential therapeutic approach for neurodegenerative diseases (Nam, Park, Park, Kim, Yoon, Sawant, Choi, Park, Park, Min, Lee, & Choo, 2017).

Safety and Hazards

Benzothiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if inhaled and harmful if swallowed or in contact with skin . Specific safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Orientations Futures

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives . The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as benzothiazole and their pharmacological applications are areas of ongoing research .

Mécanisme D'action

Target of Action

The primary targets of 5-Azido-2-methyl-1,3-benzothiazole are likely to be bacterial cells, particularly those causing tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against Mycobacterium tuberculosis, with the target being DprE1 .

Mode of Action

These modes of action include membrane perturbation and intracellular action due to binding with DNA .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Result of Action

Benzothiazole derivatives have shown potent activity against clinically relevant pathogens likeE. coli and S. aureus .

Propriétés

IUPAC Name |

5-azido-2-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S/c1-5-10-7-4-6(11-12-9)2-3-8(7)13-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVFBHXLQPPCTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498290 |

Source

|

| Record name | 5-Azido-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23085-29-2 |

Source

|

| Record name | 5-Azido-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)